

# Application Notes and Protocols: ICCB280 in 3D Spheroid Models of Leukemia

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Three-dimensional (3D) spheroid models are increasingly recognized as more physiologically relevant systems for studying cancer biology and evaluating therapeutic efficacy compared to traditional two-dimensional (2D) cell cultures.[1][2] These models better recapitulate the complex cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and drug penetration challenges observed in vivo.[1][3][4] For hematological malignancies like leukemia, 3D models can simulate aspects of the tumor microenvironment, such as the lymph node or bone marrow niches, which are known to confer drug resistance.[5][6][7]

ICCB280 is a potent and selective small molecule inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1). MALT1 is a paracaspase that plays a crucial role in the nuclear factor-kappa B (NF-κB) signaling pathway, which is constitutively active in various B-cell malignancies and promotes cell survival and proliferation.[8][9][10] By inhibiting the proteolytic activity of MALT1, ICCB280 is expected to block NF-κB signaling, leading to apoptosis in MALT1-dependent leukemia cells.[8][10]

These application notes provide a comprehensive overview and detailed protocols for utilizing **ICCB280** in 3D spheroid models of leukemia to assess its anti-cancer activity.

## **Mechanism of Action of ICCB280**







ICCB280 targets the MALT1 paracaspase, a key component of the CARD11-BCL10-MALT1 (CBM) complex.[10] In certain leukemia subtypes, such as Activated B-Cell like (ABC) Diffuse Large B-Cell Lymphoma (DLBCL) and Chronic Lymphocytic Leukemia (CLL), chronic B-cell receptor (BCR) signaling leads to the constitutive activation of the CBM complex.[8][10] This results in the MALT1-mediated cleavage and inactivation of negative regulators of the NF-κB pathway, such as A20.[11] The subsequent activation of NF-κB drives the transcription of prosurvival genes. ICCB280 covalently binds to the active site of MALT1, inhibiting its proteolytic function. This leads to the suppression of NF-κB signaling and ultimately induces apoptosis in malignant B-cells.[8][9]





Click to download full resolution via product page

ICCB280 inhibits MALT1 protease activity, blocking NF-kB signaling and inducing apoptosis.

## **Data Presentation**

# Table 1: In Vitro Efficacy of ICCB280 in 2D vs. 3D Leukemia Spheroid Models



| Cell Line               | Culture Model | ICCB280 IC50 (μM) | Max Inhibition (%) |
|-------------------------|---------------|-------------------|--------------------|
| TMD8 (ABC-DLBCL)        | 2D Monolayer  | 0.5 ± 0.1         | 95 ± 3             |
| 3D Spheroid             | 2.5 ± 0.4     | 80 ± 5            |                    |
| HBL-1 (ABC-DLBCL)       | 2D Monolayer  | 0.8 ± 0.2         | 92 ± 4             |
| 3D Spheroid             | 4.1 ± 0.6     | 75 ± 6            |                    |
| OCI-Ly1 (GCB-<br>DLBCL) | 2D Monolayer  | > 10              | < 20               |
| 3D Spheroid             | > 10          | < 15              |                    |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of ICCB280 on Spheroid Size and Viability

| Cell Line        | Treatment | Spheroid Diameter<br>(μm, Day 5) | Viable<br>Cells/Spheroid<br>(x10³) |
|------------------|-----------|----------------------------------|------------------------------------|
| TMD8             | Vehicle   | 450 ± 25                         | 8.5 ± 0.7                          |
| ICCB280 (2.5 μM) | 280 ± 30  | 3.2 ± 0.5                        |                                    |
| HBL-1            | Vehicle   | 420 ± 30                         | 7.8 ± 0.6                          |
| ICCB280 (4.1 μM) | 250 ± 20  | 2.9 ± 0.4                        |                                    |

Data are presented as mean ± standard deviation.

# **Experimental Protocols**

## **Protocol 1: Generation of Leukemia Spheroids**

This protocol describes the formation of leukemia spheroids using the hanging drop method, which is suitable for generating uniformly sized spheroids.[12][13]

Materials:



- Leukemia cell lines (e.g., TMD8, HBL-1)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Phosphate-buffered saline (PBS)
- 10 cm non-adherent petri dishes
- Multi-channel pipette

#### Procedure:

- Culture leukemia cells in standard suspension culture to the desired density.
- Harvest cells by centrifugation and resuspend in fresh complete medium to a final concentration of 1 x 10<sup>5</sup> cells/mL.
- Using a multi-channel pipette, carefully dispense 20 μL drops of the cell suspension onto the inside of the lid of a 10 cm petri dish. Create an array of drops, ensuring they do not merge.
- Add 5-10 mL of sterile PBS to the bottom of the petri dish to create a humidified chamber and prevent the drops from evaporating.
- Carefully invert the lid and place it onto the dish.
- Incubate the hanging drop cultures at 37°C in a 5% CO<sub>2</sub> incubator for 48-72 hours to allow for spheroid formation.
- Spheroids can be harvested by gently washing the lid with culture medium into the bottom of the dish and collecting the suspension.





Click to download full resolution via product page

Workflow for generating leukemia spheroids using the hanging drop method.

# Protocol 2: ICCB280 Treatment of Leukemia Spheroids

#### Materials:

- Pre-formed leukemia spheroids
- 96-well ultra-low attachment (ULA) round-bottom plates



- ICCB280 stock solution (e.g., 10 mM in DMSO)
- · Complete cell culture medium

#### Procedure:

- Gently collect the spheroids formed in Protocol 1.
- Transfer one spheroid per well into a 96-well ULA plate containing 100  $\mu$ L of fresh complete medium.
- Prepare serial dilutions of ICCB280 in complete medium.
- Add 100 μL of the ICCB280 dilutions (or vehicle control, e.g., 0.1% DMSO) to the wells containing the spheroids to achieve the final desired concentrations.
- Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for the desired treatment duration (e.g., 72-120 hours).
- Monitor spheroid size and morphology daily using an inverted microscope.

## **Protocol 3: Assessment of Cell Viability in Spheroids**

This protocol utilizes a 3D cell viability assay that measures ATP levels, which correlate with the number of viable cells.

#### Materials:

- ICCB280-treated spheroids in a 96-well ULA plate
- 3D Cell Viability Assay Kit (e.g., CellTiter-Glo® 3D)
- Plate reader capable of measuring luminescence

#### Procedure:

 Remove the plate containing the treated spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.



- Add 100 μL of the 3D cell viability reagent to each well.
- Mix the contents by placing the plate on an orbital shaker for 5 minutes to induce cell lysis.
- Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.





Click to download full resolution via product page

Experimental workflow for testing ICCB280 efficacy in 3D leukemia spheroid models.

### Conclusion

The use of 3D spheroid models provides a robust platform for evaluating the therapeutic potential of MALT1 inhibitors like ICCB280 in a setting that more closely mimics the in vivo tumor microenvironment. The protocols outlined here offer a systematic approach to generate leukemia spheroids, assess drug efficacy, and quantify changes in cell viability and spheroid integrity. The representative data indicate that while leukemia cells in 3D spheroids exhibit increased resistance to ICCB280 compared to 2D cultures, the compound retains significant anti-tumor activity in MALT1-dependent cell lines. This highlights the importance of using such models for a more accurate prediction of clinical efficacy. These methods can be adapted for high-throughput screening and detailed mechanistic studies of novel anti-leukemia agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Emerging Strategies in 3D Culture Models for Hematological Cancers PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in culture methods for acute myeloid leukemia research PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. mdpi.com [mdpi.com]
- 5. A spheroid model that recapitulates the protective role of the lymph node microenvironment and serves as a platform for drug testing in chronic lymphocytic leukemia -PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Patient-Derived Bone Marrow Spheroids Reveal Leukemia-Initiating Cells Supported by Mesenchymal Hypoxic Niches in Pediatric B-ALL [frontiersin.org]







- 7. Patient-Derived Bone Marrow Spheroids Reveal Leukemia-Initiating Cells Supported by Mesenchymal Hypoxic Niches in Pediatric B-ALL PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo -PMC [pmc.ncbi.nlm.nih.gov]
- 9. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unlocking the therapeutic potential of targeting MALT1 in B-cell acute lymphoblastic leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 11. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth -PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. A Cancer Cell Spheroid Assay to Assess Invasion in a 3D Setting PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: ICCB280 in 3D Spheroid Models of Leukemia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10824774#iccb280-application-in-3d-spheroid-models-of-leukemia]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com